molecular formula C6H5ClIN B8226561 2-Chloro-3-iodoaniline

2-Chloro-3-iodoaniline

Cat. No. B8226561
M. Wt: 253.47 g/mol
InChI Key: GGDLKPRIUZCGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-iodoaniline is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbonylation and Cyclization Reactions

2-Chloro-3-iodoaniline has been utilized in palladium-catalyzed carbonylation reactions. A study demonstrated that 2-iodoaniline derivatives, including chloro and iodo substituents, are bifunctional substrates in these reactions, leading to the synthesis of various compounds like 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).

Electrophilic Chlorination

Research has explored the use of hypervalent iodine reagents, like 1-chloro-1,2-benziodoxol-3-one, for the chlorination of nitrogen-containing heterocycles, including 2-Chloro-3-iodoaniline. These methods are practical and efficient for chlorination and have potential for industrial applications (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).

Chemical Copolymerization

2-Chloro-3-iodoaniline has been used in the chemical copolymerization of aniline with halogen-substituted anilines. This process effectively controls the composition of copolymers, influencing their electrical conductivity and other properties (Neoh, Kang, & Tan, 1990).

Synthesis of Heterocyclic Compounds

The compound is a key reactant in the synthesis of various heterocyclic compounds. Studies have demonstrated its use in reactions like the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization to produce 3-iodoindoles, which are valuable in medicinal chemistry (Yue, Yao, & Larock, 2006).

Environmental Studies

In environmental research, studies have investigated the photo-oxidation of chloroaniline derivatives, including the role of 2-Chloro-3-iodoaniline in the degradation of organic pollutants (Choy & Chu, 2008).

properties

IUPAC Name

2-chloro-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDLKPRIUZCGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.